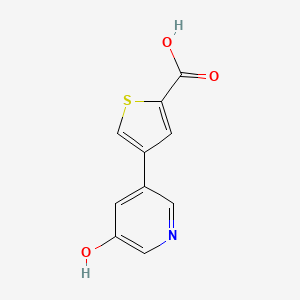

5-(2-Carboxythiophene-4-YL)-3-hydroxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-hydroxypyridin-3-yl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3S/c12-8-1-6(3-11-4-8)7-2-9(10(13)14)15-5-7/h1-5,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFNTDMJFXUJPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1O)C2=CSC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596380 | |

| Record name | 4-(5-Hydroxypyridin-3-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893727-66-7 | |

| Record name | 4-(5-Hydroxypyridin-3-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 2 Carboxythiophene 4 Yl 3 Hydroxypyridine

Synthetic Pathways to the 3-Hydroxypyridine (B118123) Core

The 3-hydroxypyridine scaffold is a prevalent motif in medicinal chemistry and requires versatile synthetic approaches for its construction. Methodologies range from building the ring system from acyclic precursors to functionalizing a pre-existing pyridine (B92270) ring.

Annulation reactions, which involve the formation of a ring onto a pre-existing structure, are a cornerstone of pyridine synthesis. Various methods allow for the construction of polysubstituted pyridine rings from simple, readily available starting materials.

One-pot, multi-component reactions provide an efficient route. For instance, a four-component annulation can yield 2,3,4,6-tetraarylpyridines from aromatic aldehydes, methyl ketones, diaryl ethanones, and ammonium (B1175870) acetate (B1210297). acs.org This method is notable for its high functional group compatibility and environmentally friendly conditions, proceeding in air without solvents or additives, producing only water as a byproduct. acs.org

The hetero-Diels-Alder reaction offers another powerful tool for pyridine synthesis. Polysubstituted 3-hydroxypyridine scaffolds can be accessed in a single step through the reaction of 5-alkoxyoxazoles with various dienophiles. rsc.org This reaction often benefits from catalysis, for example, with Nd(OTf)₃ at room temperature, and demonstrates good tolerance for a range of functional groups. rsc.org

A three-component synthesis based on a catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction has also been developed. nih.gov This two-pot process uses aryl or heteroaromatic aldehydes, substituted α,β-unsaturated acids, and enamines to create diverse tri- and tetrasubstituted pyridines. nih.gov Additionally, a cascade reaction involving a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation, yields highly substituted pyridines in good yields. nih.gov A self-[3+2] annulation of pyridinium (B92312) salts has also been developed for synthesizing N-indolizine-substituted pyridine-2(1H)-ones under mild, catalyst-free conditions. rsc.orgrsc.org

| Reaction Type | Components/Precursors | Key Features | Reference |

|---|---|---|---|

| Four-Component Annulation | Aromatic aldehydes, methyl ketones, diaryl ethanones, ammonium acetate | One-pot, solvent-free, no additives, high functional group tolerance | acs.org |

| Hetero-Diels-Alder | 5-Alkoxyoxazoles, dienophiles | Single-step, catalyzed by Nd(OTf)₃, good functional group tolerance | rsc.org |

| Aza-Wittig/Diels-Alder | Aldehydes, α,β-unsaturated acids, enamines | Two-pot, three-component, redox-neutral | nih.gov |

| Cu-Catalyzed Cascade | Alkenylboronic acids, α,β-unsaturated ketoxime O-pentafluorobenzoates | Mild, modular, good functional group tolerance | nih.gov |

| Self-[3+2] Annulation | Pyridinium salts | Mild conditions, catalyst-free | rsc.orgrsc.org |

Introducing a hydroxyl group at the C3 position of a pyridine ring is challenging due to the inherent electronic properties of the heterocycle, which typically direct electrophilic substitution to other positions. nih.govnovartis.com However, specific methods have been developed to achieve this transformation.

One effective strategy involves the photochemical valence isomerization of pyridine N-oxides. nih.govnovartis.com In this metal-free process, irradiation of a pyridine N-oxide with UV light (e.g., 254 nm) triggers the formation of an oxaziridine (B8769555) intermediate. This intermediate can then rearrange to a highly strained epoxide, which, upon acid-promoted ring opening, yields the desired C3-hydroxylated pyridine, often along with C2 and C5 regioisomers. nih.govresearchgate.netacs.org This method is compatible with a diverse array of functional groups and can be used for late-stage functionalization of complex molecules. novartis.com

Enzymatic hydroxylation provides another route. The bacterial species Ralstonia/Burkholderia sp. strain DSM 6920 has been shown to regioselectively hydroxylate pyridine carboxylic acids at the C2 position. nih.gov While this specific enzyme targets the C2 position, it demonstrates the potential of biotransformation for regioselective hydroxylation of the pyridine nucleus. nih.gov

Established industrial methods often rely on building blocks that can be readily converted to the 3-hydroxypyridine core. Furfural (B47365), a renewable biomass derivative, and pyridine itself are common starting materials. springerprofessional.degoogle.com

From Furfural: The conversion of furfural to 3-hydroxypyridine represents a green and sustainable approach. springerprofessional.de The process typically involves ammonolysis, where furfural or its derivatives react with an ammonia (B1221849) source. google.com One direct method involves reacting furfural with an ammonia source (such as aqueous ammonia) in deionized water over a skeleton-type iron-based catalyst. google.com This reaction can be carried out under relatively mild conditions (100-140°C) to produce 3-hydroxypyridine. google.com Another pathway involves converting furfural to furfurylamine, which is then oxidized and cyclized in the presence of hydrochloric acid and hydrogen peroxide to yield 3-hydroxypyridine. researchgate.net A 76% yield has been reported for this method. researchgate.net

Via Pyridine Sulfonation: A classic and high-yielding method starts with the sulfonation of pyridine. google.com Pyridine reacts with oleum (B3057394) (fuming sulfuric acid) in an electrophilic substitution reaction to produce pyridine-3-sulfonic acid. google.comguidechem.com This intermediate is then subjected to alkali fusion, typically with sodium hydroxide (B78521) at high temperatures (220-230°C), to replace the sulfonic acid group with a hydroxyl group, yielding 3-hydroxypyridine. guidechem.com This two-step process can achieve a total yield of over 60%. google.com

| Starting Material | Key Reagents | Intermediate | Key Features | Reference |

|---|---|---|---|---|

| Furfural | Ammonia source, Raney Fe or other iron-based catalyst, H₂O | N/A (Direct) | Uses renewable feedstock, green solvent | springerprofessional.degoogle.com |

| Furfurylamine | H₂O₂, HCl | Oxidized, open-chain species | High yield (76%) | researchgate.net |

| Pyridine | Oleum, then NaOH (alkali fusion) | Pyridine-3-sulfonic acid | High overall yield (>60%), classic industrial method | google.comguidechem.com |

Synthesis of the 2-Carboxythiophene-4-yl Building Block

The construction of the second key component requires the formation of a substituted thiophene (B33073) ring followed by the regioselective introduction of a carboxyl group at the C2 position.

The thiophene ring can be constructed from appropriately substituted open-chain precursors by introducing a sulfur atom. derpharmachemica.com

The Paal-Knorr thiophene synthesis is a principal route, involving the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. derpharmachemica.com This method involves the cyclization of the diketone in the presence of the sulfur source. derpharmachemica.com

The Fiesselmann thiophene synthesis is another versatile method. For example, it has been used to construct thieno[3,2-b]thiophene (B52689) derivatives by condensing 3-chlorothiophene-2-carboxylates with methyl thioglycolate in the presence of a base. nih.govbeilstein-journals.org This highlights its utility in building complex, fused thiophene systems from simpler thiophene precursors. nih.govbeilstein-journals.org

More recent methods involve novel cyclization strategies. For instance, the reaction of aryl thiophenecarbodithioates with difluorocarbene can generate 2,2-difluorothiiranes, which then undergo ring expansion and HF elimination to form fluorinated thieno[3,2-b]thiophenes. acs.orgacs.org

Once the thiophene ring is formed, the carboxyl group must be introduced at a specific position. The high susceptibility of the α-positions (C2 and C5) of thiophene to electrophilic attack and deprotonation facilitates regioselective functionalization. wikipedia.org

A primary method for carboxylation is through metalation followed by reaction with carbon dioxide . Thiophene can be deprotonated at the C2 position using a strong base like n-butyllithium to form 2-lithiothiophene. wikipedia.org This highly reactive organolithium intermediate can then be quenched with CO₂ (either as a gas or as dry ice) to yield thiophene-2-carboxylic acid. beilstein-journals.orgresearchgate.net This approach has been successfully applied to prepare various halogenated 2-thiophenecarboxylic acids from precursors like tetrachlorothiophene. beilstein-journals.orgresearchgate.net

Direct C-H carboxylation offers a more atom-economical approach. This has been achieved using CO₂ with alkali carbonates (like Cs₂CO₃) dispersed on mesoporous TiO₂ supports in gas-solid reactions at high temperatures. researchgate.net Alternatively, a solvent-free system using a mixture of carbonate and carboxylate salts (e.g., cesium carbonate and cesium pivalate) can effectively mediate the direct carboxylation of thiophene's C-H bond. mdpi.com The mechanism involves deprotonation of the C-H bond by the basic medium, followed by the insertion of CO₂. mdpi.com Palladium-catalyzed carboxylation of thiophene with CO₂ has also been investigated, where the C-H bond cleavage is facilitated by a palladium acetate complex. researchgate.net

Coupling Strategies for Thiophene-Pyridine Linkage Formation

The creation of the C-C bond linking the thiophene and pyridine rings is a pivotal step in the synthesis of the target molecule. Modern organic synthesis offers several powerful palladium-catalyzed methods to achieve this transformation efficiently.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, as demonstrated with related systems)

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon bonds between aryl or heteroaryl systems. The Suzuki and Sonogashira couplings, in particular, are widely employed for their reliability and functional group tolerance.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide. For the synthesis of a thiophene-pyridine scaffold, this could involve coupling a thiophene-boronic acid derivative with a halogenated pyridine, or vice-versa. The versatility of this reaction is demonstrated in the synthesis of various cyclopropylthiophenes from bromothiophenes and cyclopropylboronic acid, achieving high yields with low catalyst loading. nih.govsemanticscholar.org A typical catalytic system for Suzuki couplings includes a palladium(II) acetate catalyst and a phosphine (B1218219) ligand like SPhos, which has proven effective for thiophene substrates. nih.govsemanticscholar.org High conversion rates are often achieved using catalyst loadings as low as 0.5–5 mol%. nih.gov

The Sonogashira coupling forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. nih.govwikipedia.org This reaction is conducted under mild conditions, often at room temperature and with a mild base like an amine, which can also serve as the solvent. wikipedia.org This method has been successfully applied to synthesize various substituted thiophenes and pyridine derivatives. nih.govsoton.ac.uk For instance, a facile synthesis of acetylenic thiophenes was achieved through a Pd/C-mediated Sonogashira coupling in water, highlighting the method's adaptability to greener solvents. nih.gov

Below is a table summarizing typical conditions for these cross-coupling reactions as applied to related heterocyclic systems.

| Reaction Type | Catalyst System | Reactants | Base/Solvent | Yield (%) | Reference |

| Suzuki-Miyaura | Pd(OAc)₂, SPhos | Bromothiophenes, Cyclopropylboronic acid | K₃PO₄, PhMe/H₂O | 69-93 | nih.govsemanticscholar.org |

| Suzuki-Miyaura | Pd(PPh₃)₄ | 2,3-Dibromothiophene, Phenylboronic acid | Na₂CO₃, Dioxane/H₂O | High | researchgate.net |

| Sonogashira | Pd/C, CuI, PPh₃ | Iodothiophene, Terminal alkynes | Water | Good | nih.gov |

| Sonogashira | (NHC)Pd(pyridine)Br₂ | Aryl iodides, Alkynes | N/A | High | nih.gov |

Direct Arylation and Heteroarylation Approaches for C-C Bond Formation

Direct C-H arylation has emerged as a more atom-economical and sustainable alternative to traditional cross-coupling reactions. acs.org This method avoids the pre-functionalization step of creating organometallic or organoboron reagents by directly coupling a C-H bond of one aromatic system with a halogenated partner. mdpi.comunipd.it

For the thiophene-pyridine linkage, this would typically involve the palladium-catalyzed reaction of a thiophene derivative (with an available C-H bond) and a halogenated pyridine. Methodologies for the direct arylation of thiophenes often employ a palladium catalyst in the presence of an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). unipd.it The addition of pivalic acid (PivOH) can be beneficial, as it may assist in the C-H activation step through a concerted metalation-deprotonation (CMD) mechanism. unipd.itmdpi.com This strategy offers advantages such as higher yields, fewer synthetic steps, and the avoidance of often unstable organometallic intermediates. acs.org

The regioselectivity of direct arylation on the thiophene ring can be controlled, with activation of the C-2, C-3, or C-5 positions being achievable under optimized conditions. mdpi.commdpi.com This makes it a powerful tool for constructing specifically substituted bi-heterocyclic structures. acs.org

Post-Synthetic Derivatization of 5-(2-Carboxythiophene-4-YL)-3-hydroxypyridine

Post-synthetic modification (PSM) is a crucial strategy for functionalizing a core molecular structure to fine-tune its properties. acs.orgoup.comnih.govsemanticscholar.orgrsc.org The title compound possesses two key functional handles for derivatization: a carboxyl group on the thiophene ring and a hydroxyl group on the pyridine ring.

Chemical Modifications at the Carboxyl Group (e.g., esterification, amidation)

The carboxylic acid moiety on the thiophene ring is readily convertible into other functional groups, most commonly esters and amides.

Esterification: The conversion of the carboxylic acid to an ester is typically achieved through Fischer esterification. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and often the alcohol is used in excess as the solvent to drive the reaction toward the ester product. masterorganicchemistry.comlibretexts.org

Amidation: Amide bond formation is one of the most important reactions in organic and medicinal chemistry. Direct amidation can be achieved by heating the carboxylic acid with an amine, often at high temperatures to drive off the water formed. More commonly, the carboxylic acid is first activated using a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or by converting it to an acyl chloride. researchgate.net A catalyst-free approach for forming amides from thiocarboxylic acids and amines has also been developed, proceeding through a disulfide intermediate. nih.gov

The table below outlines common methods for these transformations.

| Transformation | Reagents | Typical Conditions | Product | Reference |

| Esterification | Alcohol (e.g., Ethanol), H₂SO₄ (cat.) | Heat/Reflux | Ethyl ester | masterorganicchemistry.comchemguide.co.uk |

| Amidation | Amine (e.g., Aniline), Coupling Agent (e.g., EDC) | Room Temperature, Solvent (e.g., DCM) | Anilide | researchgate.net |

| Amidation (from Acyl Chloride) | SOCl₂, then Amine | 1. Reflux 2. Base, Room Temp. | Amide | youtube.com |

Chemical Modifications at the Hydroxyl Group (e.g., etherification, sulfation, acylation)

The 3-hydroxypyridine moiety offers a nucleophilic hydroxyl group that can be readily modified. It's important to note that 3-hydroxypyridine can exist in equilibrium with its pyridone tautomer, which can influence its reactivity. chemtube3d.com

Etherification: The hydroxyl group can be converted into an ether via reactions with alkyl halides. This reaction is typically performed in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. Catalyst-free methods for the regioselective N-alkylation or O-alkylation of hydroxypyridines have also been reported, with conditions influencing the site of modification. nih.govacs.org

Sulfation: The hydroxyl group can be sulfated to form an aryl sulfate (B86663). This transformation is biologically relevant and can be achieved chemically using a sulfating agent like sulfur trioxide pyridine complex. The resulting product, a pyridin-3-yl hydrogen sulfate, is a known metabolite. nih.govhmdb.camimedb.orgebi.ac.uk

Advanced Structural Elucidation and Theoretical Investigations of 5 2 Carboxythiophene 4 Yl 3 Hydroxypyridine

Solid-State Structural Characterization

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise information about the spatial arrangement of atoms within a molecule and how these molecules pack together in a crystal lattice.

Single Crystal X-ray Diffraction Analysis for Atomic Coordinates and Bond Geometries

Should suitable crystals of 5-(2-Carboxythiophene-4-YL)-3-hydroxypyridine be grown, single-crystal X-ray diffraction analysis would yield a wealth of structural information. This would include the precise atomic coordinates of each atom in the molecule, allowing for the accurate determination of bond lengths, bond angles, and torsion angles. These geometric parameters are fundamental to understanding the molecule's conformation and steric properties.

Hypothetical Data Table: Crystallographic Parameters for this compound

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, C2/c, etc. |

| Unit Cell Dimensions (Å) | a = ?, b = ?, c = ? |

| Unit Cell Angles (°) | α = ?, β = ?, γ = ? |

| Volume (ų) | V = ? |

| Z (molecules per unit cell) | ? |

| Calculated Density (g/cm³) | ? |

| R-factor (%) | A measure of the agreement between the crystallographic experiment and the structural model. |

Investigation of Crystal Packing Motifs and Supramolecular Architectures

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules interact with each other in the solid state. The presence of both a carboxylic acid group and a hydroxypyridine moiety in this compound suggests a high potential for the formation of intricate hydrogen bonding networks. Analysis of the crystal packing would focus on identifying these and other non-covalent interactions, such as π-π stacking between the aromatic thiophene (B33073) and pyridine (B92270) rings. Understanding these supramolecular architectures is crucial for predicting physical properties like melting point, solubility, and polymorphism.

Computational Chemistry for Electronic and Molecular Structure

In the absence of experimental data, or to complement it, computational chemistry provides powerful tools for investigating the electronic and molecular properties of a compound. Density Functional Theory (DFT) is a widely used method for such theoretical investigations.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

DFT calculations would be employed to determine the most stable (ground state) geometry of this compound in the gas phase. This involves optimizing the molecular structure to find the arrangement of atoms with the lowest possible energy. The results of these calculations, including bond lengths and angles, could then be compared with experimental data from X-ray diffraction if it were available. Furthermore, DFT can be used to calculate the relative energies of different possible conformations of the molecule.

Hypothetical Data Table: Calculated Geometric Parameters (DFT)

| Parameter | Calculated Value (Å or °) |

| C-C bond lengths | ? |

| C-N bond lengths | ? |

| C-S bond length | ? |

| C-O bond lengths | ? |

| Key Bond Angles | ? |

| Dihedral Angles | ? |

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule. It is generated through computational methods and illustrates regions that are electron-rich (electronegative) and electron-poor (electropositive). For this compound, the MEP surface would be expected to show negative potential (typically colored red or orange) around the oxygen atoms of the carboxyl and hydroxyl groups, as well as the nitrogen atom of the pyridine ring, indicating these as likely sites for electrophilic attack. Conversely, positive potential (typically colored blue) would be anticipated around the hydrogen atoms of the hydroxyl and carboxyl groups, highlighting them as sites for nucleophilic interaction.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species. FMO analysis for this compound would involve calculating the energies and visualizing the spatial distribution of these orbitals to predict its reactivity towards other chemical species.

Hypothetical Data Table: Frontier Molecular Orbital Energies (DFT)

| Orbital | Energy (eV) |

| HOMO | ? |

| LUMO | ? |

| HOMO-LUMO Gap | ? |

Quantum Theory of Atoms in Molecules (AIM) for Chemical Bonding Characteristics

There are no specific studies available that have employed the Quantum Theory of Atoms in Molecules (AIM) to analyze the chemical bonding characteristics of this compound. Such an analysis would typically involve the characterization of bond critical points to elucidate the nature of covalent and non-covalent interactions within the molecule.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions (e.g., O-H/H-O, C-H/H-C, S-H/H-S)

No published research has conducted Hirshfeld surface analysis on this compound. This type of analysis is instrumental in visualizing and quantifying intermolecular interactions within a crystal lattice. The generation of fingerprint plots to detail specific contacts such as O-H/H-O, C-H/H-C, and S-H/H-S is therefore not possible without experimental or computational structural data.

Energy Framework Calculations for Lattice Energy Contributions

Information regarding energy framework calculations to determine the contributions to lattice energy for this compound is not present in the current body of scientific literature. These calculations rely on crystallographic data to compute electrostatic, dispersion, and total interaction energies between molecules in a crystal.

Tautomeric Equilibrium Studies of the 3-Hydroxypyridine (B118123) Moiety

Theoretical Investigations of Pyridin-3-ol/Pyridin-3(x)one Tautomerism in Solution and Solid State

While the tautomerism of 3-hydroxypyridine itself is a subject of scientific inquiry, with studies indicating a solvent-dependent equilibrium between the enol and zwitterionic keto forms, specific theoretical investigations into the tautomerism of this compound are not available. ubc.ca Computational studies are essential to determine the relative stabilities of the possible tautomers in both the gas phase and in various solvents.

Influence of the Thiophene Substituent on Tautomeric Preferences

The influence of the 2-carboxythiophene-4-yl substituent on the tautomeric equilibrium of the 3-hydroxypyridine moiety has not been specifically investigated in published studies. The electronic and steric effects of this particular substituent would be expected to modulate the relative energies of the tautomeric forms, but without dedicated computational or experimental work, any discussion would be speculative.

Spectroscopic Characterization Techniques for 5 2 Carboxythiophene 4 Yl 3 Hydroxypyridine

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, is instrumental in identifying the functional groups and probing the intermolecular interactions within the compound.

FTIR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups present in 5-(2-carboxythiophene-4-yl)-3-hydroxypyridine. The spectrum is expected to be dominated by absorptions from the carboxylic acid, hydroxyl, and aromatic ring systems.

A key feature would be the very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer, indicative of strong hydrogen bonding. The phenolic O-H stretch of the 3-hydroxypyridine (B118123) moiety is also expected in the 3200-3600 cm⁻¹ range, though its intensity and position can be influenced by hydrogen bonding. researchgate.net The C=O stretching vibration of the carboxylic acid would likely appear as a strong, sharp band between 1680 and 1710 cm⁻¹. mdpi.com

Vibrations associated with the aromatic rings (C=C and C=N stretching) are expected in the 1450-1620 cm⁻¹ region. researchgate.net The C-O stretching of the phenol (B47542) and carboxylic acid groups would likely be observed in the 1200-1300 cm⁻¹ range. The presence of the thiophene (B33073) ring may contribute to C-S stretching vibrations, which are typically weak and found in the 700-800 cm⁻¹ region.

Table 1: Predicted FTIR Frequencies for this compound

| Functional Group | Predicted Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500-3300 (broad) |

| Hydroxyl (Pyridine) | O-H Stretch | 3200-3600 |

| Carboxylic Acid | C=O Stretch | 1680-1710 |

| Aromatic Rings | C=C and C=N Stretch | 1450-1620 |

| Phenol/Carboxylic Acid | C-O Stretch | 1200-1300 |

| Thiophene | C-S Stretch | 700-800 |

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations of both the pyridine (B92270) and thiophene moieties are expected to produce strong signals. Specifically, the symmetric "ring breathing" modes of the substituted rings would be prominent.

While the O-H and C=O stretches are also observable in Raman, they are typically weaker than in FTIR. However, the C=C and C=S bonds within the thiophene ring are expected to give rise to characteristic Raman bands. Analysis of the low-frequency region could provide insights into the molecule's conformational isomers and crystal lattice vibrations if studied in the solid state. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and three-dimensional structure of organic molecules.

The ¹H NMR spectrum of this compound would show distinct signals for each unique proton. The acidic protons of the carboxylic acid and the hydroxyl group are expected to be broad singlets, with their chemical shifts highly dependent on the solvent and concentration. The carboxylic acid proton is typically found far downfield (>10 ppm).

The protons on the pyridine ring are expected in the aromatic region (7.0-8.5 ppm). chemicalbook.com The substitution pattern will influence their specific shifts and coupling constants. Similarly, the two protons on the thiophene ring will appear in the aromatic region, likely between 7.0 and 8.0 ppm, with their coupling constant revealing their relative positions. rsc.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | >10 | broad singlet |

| Pyridine -OH | 5-9 (variable) | broad singlet |

| Pyridine Ring Protons | 7.0 - 8.5 | doublet, triplet |

| Thiophene Ring Protons | 7.0 - 8.0 | doublet |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 160-180 ppm. The carbons of the pyridine and thiophene rings will appear in the aromatic region, approximately from 110 to 160 ppm. chemicalbook.comchemicalbook.com The carbon bearing the hydroxyl group on the pyridine ring (C3) would likely resonate at a higher chemical shift compared to the other ring carbons due to the deshielding effect of the oxygen atom. chemicalbook.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | 160 - 180 |

| Pyridine Ring Carbons | 115 - 160 |

| Thiophene Ring Carbons | 120 - 150 |

| Pyridine C -OH | ~155 |

To unambiguously assign all proton and carbon signals and confirm the connectivity, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, primarily those on the same aromatic ring. For instance, it would show correlations between adjacent protons on the pyridine ring and between the two protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signal for each protonated carbon of the pyridine and thiophene rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the two ring systems. For example, correlations would be expected between the protons on one ring and the quaternary carbon of the other ring at the point of linkage. It would also confirm the assignment of the quaternary carbons, including the carboxy-substituted carbon and the carbons at the ring junction.

By combining these 2D NMR techniques, a complete and unambiguous assignment of the entire molecular structure can be achieved.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating the electronic properties of conjugated systems like this compound. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals, providing insights into the molecule's structure and electronic makeup.

Analysis of Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* and n → π* electronic transitions. The molecule's core structure consists of a hydroxypyridine ring linked to a carboxythiophene ring, forming an extended π-conjugated system. This conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption bands at longer wavelengths (bathochromic shift).

The principal absorption bands are attributed to π → π* transitions within the aromatic rings and across the bond linking them. The presence of heteroatoms (nitrogen, oxygen, and sulfur) with non-bonding electrons (n) also allows for n → π* transitions, which are typically weaker in intensity and may be observed as shoulders on the main absorption peaks. The carboxyl (-COOH) and hydroxyl (-OH) groups act as auxochromes, further modifying the absorption profile through their electronic effects on the conjugated system.

Solvatochromic Studies for Environmental Sensitivity

Solvatochromism refers to the change in a substance's color—and hence its UV-Vis absorption spectrum—with a change in the polarity of the solvent. This phenomenon is a key indicator of a molecule's sensitivity to its chemical environment. For this compound, the presence of polar functional groups (hydroxyl and carboxyl) makes it particularly susceptible to solvent effects.

In solvatochromic studies, the absorption maximum (λmax) of the compound is measured in a series of solvents with varying polarities. A shift in λmax can reveal information about the change in dipole moment upon electronic excitation.

Bathochromic Shift (Red Shift): An increase in solvent polarity typically stabilizes the more polar excited state to a greater extent than the ground state, leading to a shift to longer wavelengths.

Hypsochromic Shift (Blue Shift): If the ground state is more polar and interacts more strongly with the solvent than the excited state, a shift to shorter wavelengths can occur.

Studies on similar heterocyclic systems show distinct shifts in absorption maxima with solvent polarity. This sensitivity makes the compound a potential candidate for use as a probe for microenvironmental polarity.

Table 1: Representative UV-Vis Absorption Maxima (λmax) in Solvents of Varying Polarity Note: The following data is illustrative, based on the expected behavior of analogous heterocyclic compounds, to demonstrate the principle of solvatochromism.

| Solvent | Polarity Index | λmax (nm) | Observed Shift |

|---|---|---|---|

| Dioxane | 4.8 | 355 | - |

| Chloroform | 4.1 | 362 | Bathochromic |

| Ethanol | 5.2 | 370 | Bathochromic |

| Methanol | 6.6 | 375 | Bathochromic |

| Water | 10.2 | 382 | Bathochromic |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and confirming the structure of organic compounds. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound, HRMS is used to confirm its elemental composition of C₁₀H₇NO₃S. The experimentally measured mass is compared against the calculated theoretical mass to validate the compound's identity.

Table 2: Theoretical Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₇NO₃S |

| Monoisotopic Mass (Calculated) | 237.0147 g/mol |

| [M+H]⁺ (Protonated) | 238.0225 |

| [M+Na]⁺ (Sodiated) | 260.0044 |

| [M-H]⁻ (Deprotonated) | 236.0068 |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, after ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The resulting fragmentation pattern is a unique fingerprint that helps to elucidate the molecule's structure. For this compound, the fragmentation pathways are influenced by the stability of the aromatic rings and the nature of the substituent groups.

Common fragmentation pathways for related structures include:

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid group is a highly characteristic fragmentation.

Loss of CO: Cleavage of a carbonyl group (28 Da) can occur from the ring structures.

Cleavage of the Inter-ring Bond: The bond connecting the pyridine and thiophene rings can break, leading to fragments corresponding to each individual ring system.

Loss of Small Molecules: Elimination of molecules like H₂O (18 Da) or HCN (27 Da) from the pyridine ring is also possible.

Analysis of these fragments allows for the piecewise reconstruction of the molecular structure, confirming the connectivity of the atoms.

Table 3: Plausible Mass Spectrometry Fragments and Neutral Losses Note: This table presents a hypothetical fragmentation pattern based on established principles for similar molecular structures.

| m/z (Fragment Ion) | Proposed Neutral Loss | Fragment Identity |

|---|---|---|

| 237 | - | Molecular Ion [M]⁺ |

| 193 | CO₂ (44 Da) | [M - CO₂]⁺ |

| 165 | CO (28 Da) | [M - CO₂ - CO]⁺ |

| 111 | C₅H₂O₂S | [Hydroxypyridine fragment]⁺ |

| 126 | C₅H₄NO | [Carboxythiophene fragment]⁺ |

Applications in Molecular Mass Fingerprinting (e.g., MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for analyzing non-volatile organic molecules with minimal fragmentation. In this method, the analyte is co-crystallized with a matrix material that absorbs laser energy, facilitating the gentle ionization of the analyte.

For a compound like this compound, MALDI-TOF MS can be used for:

Rapid Molecular Weight Confirmation: It provides a quick and accurate determination of the molecular ion, often as protonated [M+H]⁺ or sodiated [M+Na]⁺ species.

Purity Analysis: The technique can detect impurities and byproducts in a synthesized sample.

Molecular Mass Fingerprinting: In complex mixtures or biological samples, MALDI-TOF MS can serve as a fingerprinting tool to identify the presence of the target compound based on its unique mass-to-charge ratio.

The choice of matrix is crucial for successful analysis. For acidic, UV-absorbing molecules like the target compound, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are commonly employed.

Investigation of Reaction Mechanisms and Catalytic Pathways Involving 5 2 Carboxythiophene 4 Yl 3 Hydroxypyridine

Mechanistic Elucidation of Synthetic Transformations

The synthesis of asymmetrically substituted bi-heterocyclic systems like 5-(2-carboxythiophene-4-yl)-3-hydroxypyridine involves complex multi-step procedures. The elucidation of the mechanisms governing these transformations is critical for optimizing reaction conditions and yields.

The formation of the 3-hydroxypyridine (B118123) and thiophene (B33073) rings in derivatives often relies on cyclization and condensation reactions. While specific studies on the target molecule are not prevalent, the synthesis can be understood by examining established pathways for its constituent parts.

The 3-hydroxypyridine scaffold can be synthesized via several routes, including hetero-Diels-Alder reactions. For instance, a general approach involves the [4+2] cycloaddition of 5-alkoxyoxazoles with various dienophiles, which provides a single-step access to polysubstituted 3-hydroxypyridines. rsc.org Another method involves the reaction of 5-aroyl-3-(benzyloxy)-2-aryl-4H-pyran-4-ones with ammonium (B1175870) acetate (B1210297), which proceeds through the attack of an ammonia (B1221849) molecule on the pyrone ring, leading to the formation of the corresponding pyridone. mdpi.com

The thiophene-2-carboxylic acid moiety is commonly formed through reactions such as the Fiesselmann thiophene synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters. semanticscholar.org Alternatively, functionalization of a pre-formed thiophene ring is a common strategy. This can involve the alkylation of thiophene with carbon tetrachloride followed by alcoholysis to yield thiophenecarboxylates. researchgate.net Condensation reactions are also central to building thiophene derivatives, such as in the synthesis of chalcones from N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide and various aromatic aldehydes. researchgate.net

A plausible synthetic strategy for this compound would likely involve a cross-coupling reaction, such as a Suzuki or Stille coupling, between a functionalized thiophene (e.g., a boronic acid or stannane (B1208499) derivative) and a functionalized pyridine (B92270) ring. The specific intermediates and reaction conditions would dictate the operative mechanism.

Understanding the intermediate species and transition states is fundamental to mechanistic analysis. In the synthesis of pyridine derivatives, for example through nitration, transient species such as N-nitro-1,4-dihydropyridine-4-sulfonic acid and N-nitro-1,2-dihydropyridine-2-sulfonic acid have been identified. These intermediates suggest that the reaction can proceed through complex, multi-step pathways that may be intramolecular or occur within a solvent cage.

For nucleophilic aromatic substitution (SNAr) on thiophene rings, the reaction typically follows a stepwise pathway. The initial step is the addition of the nucleophile to the thiophene ring, forming a zwitterionic intermediate (a Meisenheimer complex). nih.gov The stability of this intermediate is crucial and is influenced by the substituents on the thiophene ring. The subsequent step involves the elimination of the leaving group, which can be catalyzed by other molecules in the reaction mixture. nih.gov Computational studies help in mapping the Gibbs free energy profiles of these reactions, identifying the transition states and determining the activation energy barriers for each step. nih.gov

| Reaction Type | Ring System | Key Intermediates | Mechanistic Feature |

| Nitration | Pyridine | N-nitropyridinium ion, Dihydropyridine sulfonic acids | Intramolecular rearrangement or solvent cage reaction |

| SNAr | Thiophene | Zwitterionic Meisenheimer complex nih.gov | Stepwise addition-elimination pathway nih.gov |

| Hetero-Diels-Alder | Pyridine Synthesis | Bicyclic intermediate | [4+2] cycloaddition followed by retro-Diels-Alder rsc.org |

Chemical Reactivity of the Carboxyl and Hydroxyl Functional Groups

The reactivity of this compound is largely dictated by its three key functional components: the pyridine ring, the hydroxyl group, and the carboxylic acid group.

The nitrogen atom in the pyridine ring possesses a lone pair of electrons and can act as a base, readily undergoing protonation. This protonation significantly influences the electronic properties and reactivity of the entire molecule. rsc.org Ab initio calculations have shown that when the pyridine nitrogen is protonated, pnicogen-bonded complexes are more stabilized compared to their neutral counterparts. rsc.org This stabilization is reflected in increased interaction energies and shortened binding distances. rsc.org The acid-base equilibria of related thiophene-2-carboxamidoximes have been studied, demonstrating that the basicity of such compounds can be determined via potentiometric titration in non-aqueous media. tubitak.gov.tr The pKa value of the pyridine nitrogen in the target molecule would determine the extent of its protonation at a given pH, thereby affecting its solubility, biological interactions, and chemical reactivity.

Both the pyridine and thiophene rings can participate in aromatic substitution reactions, though their reactivity differs significantly.

Electrophilic Aromatic Substitution (SEAr): Aromatic rings can undergo electrophilic substitution, where an electrophile replaces an atom (usually hydrogen) on the ring. libretexts.org Thiophene is generally more reactive towards electrophiles than benzene (B151609), and substitution typically occurs at the C2 position. pearson.com The pyridine ring, however, is less reactive than benzene towards SEAr due to the electron-withdrawing effect of the nitrogen atom. taylorfrancis.com Electrophilic attack on pyridine usually requires harsh conditions and substitution occurs primarily at the C3 position. For this compound, the hydroxyl group (an activating group) on the pyridine ring would direct electrophiles to the C2 or C6 positions, while the carboxyl group (a deactivating group) on the thiophene ring would disfavor electrophilic attack on that ring.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a key reaction for pyridines and thiophenes, particularly when electron-withdrawing groups are present or when the ring is part of a pyridinium (B92312) ion. rsc.orgnih.gov The SNAr reaction on thiophene derivatives proceeds through a stepwise addition-elimination mechanism. nih.gov For pyridinium ions, the positive charge on the nitrogen atom activates the ring towards nucleophilic attack, primarily at the C2 and C4 positions. nih.gov In the target molecule, the presence of the carboxyl group on the thiophene ring and the potential for protonation of the pyridine nitrogen could facilitate SNAr reactions under appropriate conditions.

| Ring System | Reaction Type | Reactivity Compared to Benzene | Preferred Position of Substitution | Influencing Factors |

| Pyridine | SEAr | Less Reactive taylorfrancis.com | C3 (unsubstituted) taylorfrancis.com | Electron-withdrawing nitrogen atom. |

| Thiophene | SEAr | More Reactive pearson.com | C2 pearson.com | Sulfur atom can stabilize the cationic intermediate. |

| Pyridine (as Pyridinium) | SNAr | More Reactive nih.gov | C2, C4 nih.gov | Positive charge on nitrogen activates the ring. |

| Thiophene | SNAr | Variable | Depends on leaving group and activating groups nih.gov | Requires electron-withdrawing groups for activation. |

Degradation Pathways and Environmental Fate (Microbial, Photolytic)

The environmental persistence of heterocyclic compounds is a growing concern. Understanding their degradation pathways is essential for assessing their environmental impact.

Microbial Degradation: Microorganisms have evolved diverse catabolic pathways to degrade pyridine and its derivatives. nih.govresearchgate.net A common initial step in the degradation of hydroxypyridines is further hydroxylation. For example, the degradation of 3-hydroxypyridine by Ochrobactrum sp. strain DW-1 involves α-hydroxylation to produce 2,5-dihydroxypyridine (B106003), which is then cleaved by a dioxygenase. researchgate.net Similarly, the catabolism of 4-hydroxypyridine (B47283) in Arthrobacter sp. is initiated by a flavin-dependent monooxygenase that yields 3,4-dihydroxypyridine, followed by ring opening. nih.gov The bacterial strain Ralstonia/Burkholderia sp. DSM 6920 has been shown to regioselectively hydroxylate various pyridine carboxylic acids. nih.gov

Thiophene-containing compounds can also be subject to microbial and oxidative degradation. The oxidative degradation of thienopyridine drugs often involves oxidation and halogenation of the thiophene moiety. nih.gov The complete microbial degradation pathway for pyridine in Arthrobacter sp. strain 68b involves a four-step enzymatic process that ends with the formation of succinic acid, initiated by a monooxygenase that performs an oxidative cleavage of the pyridine ring. nih.gov Given these precedents, the microbial degradation of this compound would likely be initiated by hydroxylation of one or both rings, followed by ring cleavage and subsequent metabolism of the aliphatic intermediates.

Photolytic and Other Abiotic Degradation: While specific photolytic degradation studies on this molecule are lacking, related compounds are known to degrade through other abiotic processes. For instance, the radiolytic degradation of thiophene in aqueous solution has been studied, showing that hydroxyl radicals, hydrated electrons, and hydrogen radicals are all involved in its breakdown. researchgate.net This process leads to intermediates such as thiophene 1-oxide and thiophen-2-ol (B101167) before eventual mineralization. researchgate.net The environmental half-lives of many pharmaceutical compounds, which can contain similar heterocyclic structures, have been measured in estuarine and coastal waters, with some proving to be highly refractory while others are labile. nih.gov The environmental fate of this compound would depend on a combination of microbial and abiotic factors, including its susceptibility to oxidation and photolysis.

Microbial Degradation Pathways of Substituted Pyridines and Thiophenes

The microbial breakdown of this compound is not yet documented in scientific literature. However, the degradation pathways for its constituent pyridine and thiophene moieties have been studied, providing a predictive framework for its metabolism.

Substituted Pyridines: A diverse range of bacteria, including species of Arthrobacter, Bacillus, Nocardia, and Pseudomonas, have been identified to degrade pyridine and its derivatives. acs.org The degradation of the pyridine ring is significantly influenced by the nature and position of its substituents. Notably, hydroxypyridines and pyridinecarboxylic acids are generally more amenable to microbial degradation than the parent pyridine molecule. bohrium.com The presence of a hydroxyl group, as in the 3-hydroxypyridine component of the target molecule, often serves as an initial site for oxidative attack by microbial enzymes. The degradation pathways for pyridines frequently involve hydroxylated intermediates, with the initial hydroxylation step sometimes incorporating oxygen derived from water. bohrium.com

Substituted Thiophenes: The microbial degradation of thiophene and its derivatives can be more challenging for microorganisms. Thiophene itself is often recalcitrant to degradation when it is the sole carbon source. rsc.org However, it can be degraded through cometabolism, where the microbes utilize another primary substrate, such as benzene, for growth. acs.org Certain bacterial strains, like Rhodococcus, have been shown to be capable of utilizing thiophene-2-carboxylic acid as a sole source of carbon and energy, degrading it completely to sulfate (B86663) and biomass. acs.org A bacterium from the genus Vibrio has also been isolated that can grow on thiophene-2-carboxylate, releasing the sulfur atom as sulfate. researchgate.net Anaerobic degradation of thiophenic compounds by mixed microbial communities from oil fields has also been reported, resulting in the formation of sulfide. rsc.org

The degradation of this compound would likely involve a consortium of microorganisms capable of metabolizing both aromatic rings, potentially in a stepwise manner.

| Microbial Genus | Substrate(s) | Key Findings |

| Arthrobacter | Pyridine, 2-hydroxypyridine | Capable of complete degradation of the pyridine ring. bohrium.comresearchgate.net |

| Bacillus | Pyridine | Can utilize pyridine as a source of carbon and nitrogen. rsc.org |

| Rhodococcus | Thiophene-2-carboxylic acid | Complete degradation to sulfate and biomass. acs.org |

| Vibrio | Thiophene-2-carboxylate | Utilizes as a sole carbon, sulfur, and nitrogen source. researchgate.net |

Enzymatic Transformation of Heterocyclic Systems

The microbial degradation of heterocyclic compounds is mediated by specific enzymes that catalyze the initial and subsequent steps of the catabolic pathways.

Pyridine Ring Transformation: The enzymatic transformation of the pyridine ring often commences with hydroxylation. In some bacteria, this is achieved by monooxygenases. For instance, in Arthrobacter sp., a two-component flavin-dependent monooxygenase is responsible for the initial oxidative cleavage of the pyridine ring without a preliminary hydroxylation step. rsc.orgacs.org This enzyme system directly opens the aromatic ring, leading to intermediates that can enter central metabolic pathways. rsc.org In other organisms, multicomponent molybdenum-containing monooxygenases catalyze the ortho-hydroxylation of pyridine derivatives. acs.org For hydroxypyridines, dioxygenases can be involved in ring cleavage. For example, 2,5-dihydroxypyridine dioxygenase, a non-heme iron oxygenase, catalyzes the oxidative cleavage of the pyridine ring. libretexts.org

Thiophene Ring Transformation: The enzymatic attack on the thiophene ring can proceed via several mechanisms, primarily catalyzed by monooxygenases and dioxygenases. bohrium.com These enzymes can lead to sulfoxidation, cis-dihydroxylation, or epoxidation of the thiophene ring. bohrium.com The formation of thiophene-S-oxides is a common metabolic pathway, often mediated by cytochrome P450 monooxygenases. researchgate.net These S-oxides are typically unstable and can undergo further reactions. Dioxygenases can catalyze the cis-dihydroxylation of the thiophene ring, forming more stable dihydrodiol metabolites. bohrium.com The presence of a carboxyl group on the thiophene ring, as in thiophene-2-carboxylic acid, can direct the enzymatic degradation, as seen in Rhodococcus strains. acs.org

| Enzyme Class | Action on Heterocycle | Example Organism/System |

| Flavin-dependent Monooxygenase | Oxidative cleavage of pyridine ring | Arthrobacter sp. |

| Molybdenum-containing Monooxygenase | Ortho-hydroxylation of pyridine derivatives | Alcaligenes faecalis |

| Dioxygenase | Oxidative ring cleavage of dihydroxypyridines | Pseudomonas putida |

| Cytochrome P450 Monooxygenase | Sulfoxidation of thiophene ring | Rat liver microsomes |

| Dioxygenase | cis-dihydroxylation of thiophene ring | Pseudomonas putida |

Coordination Chemistry Mechanisms

The presence of carboxyl and hydroxyl functional groups on the thiophene and pyridine rings, respectively, of this compound makes it a potent chelating agent for metal ions.

Mechanisms of Metal Chelation by the Carboxyl and Hydroxyl Groups

The carboxyl and hydroxyl groups are excellent donor groups for metal coordination. The carboxylate group can coordinate to a metal ion in a monodentate, bidentate, or bridging fashion. The 3-hydroxypyridine moiety can exist in tautomeric equilibrium with its pyridone form, and both forms can participate in metal coordination. researchgate.net

The chelation of a metal ion by this compound would likely involve the formation of a stable chelate ring. The carboxylate group of the thiophene moiety and the hydroxyl group of the pyridine moiety can act in concert to bind a single metal ion. The nitrogen atom of the pyridine ring can also participate in coordination, leading to a tridentate binding mode. The specific coordination will depend on the metal ion, its preferred coordination geometry, and the pH of the solution, which affects the protonation state of the ligand.

Hydroxypyridinones are well-known for their strong chelation of hard metal ions like Fe(III). acs.org The coordination typically involves the deprotonated hydroxyl group and the adjacent carbonyl oxygen of the pyridone tautomer. In the case of 3-hydroxypyridine, coordination can occur through the hydroxyl oxygen and the pyridine nitrogen.

Thiophene-2-carboxylate has been shown to act as a monodentate ligand, coordinating to metal ions through one of the carboxylate oxygens. bohrium.com In the context of the entire molecule, cooperative binding involving both the thiophene-carboxylate and the hydroxypyridine moieties would lead to enhanced stability of the metal complex.

Ligand Exchange and Complex Formation Kinetics

The formation of a metal complex with this compound is a dynamic process that involves the substitution of solvent molecules from the metal's coordination sphere by the ligand's donor atoms. The kinetics of this process are influenced by several factors, including the nature of the metal ion, the incoming ligand, and the solvent.

Ligand substitution reactions can proceed through associative, dissociative, or interchange mechanisms. libretexts.org For many divalent first-row transition metals in aqueous solution, the rate-determining step is often the release of a water molecule from the inner coordination sphere of the metal ion (a dissociative mechanism).

The kinetics of complex formation with carboxylate-containing ligands can be quite rapid. bohrium.com The initial step is the formation of an outer-sphere complex, where the ligand is in the vicinity of the hydrated metal ion, followed by the rate-limiting loss of a water molecule and the coordination of the carboxylate group. The subsequent coordination of the hydroxyl and pyridine nitrogen donors would proceed in a stepwise fashion to form the final chelated complex.

The rates of ligand exchange on metal centers can be quantified using techniques such as stopped-flow spectrophotometry or nuclear magnetic resonance (NMR) line broadening. acs.orguni-regensburg.de For pyridine-based ligands, exchange rates can vary significantly depending on the metal ion and the steric and electronic properties of the ligand. acs.org For instance, the exchange of pyridine ligands on some Fe(III) complexes is very fast, following a dissociative mechanism. acs.org

| Kinetic Parameter | Description | Influencing Factors |

| Formation Rate Constant (kf) | The rate at which the metal-ligand complex is formed. | Metal ion, ligand structure, solvent, temperature, pH. |

| Dissociation Rate Constant (kd) | The rate at which the ligand dissociates from the metal complex. | Strength of the metal-ligand bonds, steric strain. |

| Ligand Exchange Rate | The speed at which a coordinated ligand is replaced by another ligand. | Mechanism of substitution (associative vs. dissociative), nature of the metal and ligands. |

| Activation Parameters (ΔH‡, ΔS‡) | Enthalpy and entropy of activation for the ligand exchange process, which provide mechanistic insights. | Reaction pathway and transition state geometry. |

Non Clinical Biological Activity and Mechanistic Studies of 5 2 Carboxythiophene 4 Yl 3 Hydroxypyridine and Its Analogs

In Vitro Antimicrobial Efficacy Assessments

The antimicrobial potential of thieno[2,3-b]pyridine (B153569) derivatives and related heterocyclic compounds has been a significant area of investigation. Studies have explored their efficacy against a range of bacterial and fungal pathogens.

Antibacterial Activity against Specific Bacterial Strains (e.g., Bacillus cereus, Staphylococcus aureus)

Thiophene-based compounds have demonstrated notable antibacterial activity. nih.gov For instance, certain novel 5-oxopyrrolidine derivatives incorporating a thiophene (B33073) moiety have been screened against various multidrug-resistant pathogens. One such derivative, compound 21, which features a nitro-substituted thiophene ring, exhibited promising activity against the Staphylococcus aureus TCH 1516 (USA 300) strain with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL, indicating a specific action against Gram-positive bacteria. nih.gov In contrast, these compounds showed no significant activity against the tested Gram-negative pathogens, with MIC values greater than 64 µg/mL. nih.gov

Further studies on other natural and synthetic compounds have also highlighted their efficacy against Bacillus cereus and Staphylococcus aureus. nih.govmdpi.comnih.gov For example, two novel cassane diterpenoids, pulchins A and B, isolated from Caesalpinia pulcherrima, showed significant antibacterial activity against B. cereus and S. aureus, with pulchin A having MIC values of 3.13 and 6.25 μM, respectively. mdpi.com Similarly, a Rhein-based derivative, RH17, demonstrated potent activity against S. aureus ATCC 29213 with an MIC of 8 μg/mL. mdpi.com The antibacterial mechanism of some of these compounds is thought to involve damage to the cell membrane. mdpi.com

The carboxamide group, often found in analogs, is a crucial scaffold for antibacterial properties. mdpi.com Ruthenium polypyridyl complexes functionalized with thiophene have also shown meaningful activity against Staphylococcus aureus. rsc.org

Table 1: Antibacterial Activity of Selected Thiophene Analogs

| Compound/Analog | Bacterial Strain | Activity (MIC) |

|---|---|---|

| 5-Oxopyrrolidine derivative 21 | Staphylococcus aureus TCH 1516 (USA 300) | 2 µg/mL nih.gov |

| Pulchin A | Bacillus cereus | 3.13 μM mdpi.com |

| Pulchin A | Staphylococcus aureus | 6.25 μM mdpi.com |

| Rhein Derivative (RH17) | Staphylococcus aureus ATCC 29213 | 8 µg/mL mdpi.com |

Antifungal Activity against Specific Fungal Pathogens (e.g., Candida albicans)

The antifungal properties of heterocyclic compounds, including those with thiophene and pyridine (B92270) cores, have been evaluated against pathogenic fungi like Candida albicans. This yeast is a common cause of candidiasis, and resistance to existing antifungal drugs is a growing concern. nih.govmdpi.com

Studies on 5-arylfuran-2-carboxamide derivatives, which can be considered structural analogs, have shown their potential against various Candida species. One compound, N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide, was particularly active against C. albicans, C. glabrata, and C. parapsilosis strains, with MIC values ranging from 0.062 to 1.000 mg/mL. mdpi.com The mechanism of action for some of these analogs is believed to involve disruption of the fungal cell membrane integrity. mdpi.com

Furthermore, research into other novel compounds has shown promising results. For example, a series of S-alkyl benzimidazole-thienopyrimidines demonstrated antimicrobial properties against both bacteria and the Candida albicans fungal strain. mdpi.com The repurposing of existing drugs has also been explored, with 5-fluorouridine (B13573) (5-FUrd) showing significant in vitro antifungal activity against a range of Candida species, including C. albicans, with MIC values as low as 0.4 μg/mL for susceptible strains. mdpi.comnih.gov

Table 2: Antifungal Activity of Selected Analogs against Candida albicans

| Compound/Analog | Strain | Activity (MIC) |

|---|---|---|

| N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide | C. albicans (various strains) | 0.062 - 1.000 mg/mL mdpi.com |

| S-alkyl benzimidazole-thienopyrimidines | C. albicans | Noted antimicrobial properties mdpi.com |

Enzyme Inhibition Studies in Cell-Free Systems

The pyridine and thiophene heterocyclic systems are core structures in many compounds designed as enzyme inhibitors. nih.govmdpi.commdpi.com Their ability to interact with the active sites of various enzymes makes them attractive scaffolds in drug discovery.

Investigation of Protein Kinase Inhibition (drawing insights from related heterocyclic inhibitors)

Heterocyclic compounds, particularly those containing pyridine and thiophene rings, are well-established as inhibitors of protein kinases. nih.gov Protein kinases are crucial regulators of cellular processes, and their deregulation is implicated in diseases like cancer. drugbank.com

Thieno[2,3-b]pyridine derivatives have been identified as potent inhibitors of several tyrosine kinases. For example, they have been investigated as inhibitors of the recepteur d'origine nantais (RON) splice variants and c-Src non-receptor tyrosine kinase. drugbank.comnih.gov The thienopyridine scaffold serves as a template for designing ligands that can interact with the ATP hydrophobic pocket of these enzymes. drugbank.com Similarly, thienyl-based compounds have been developed as multi-kinase inhibitors, with preferential activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. nih.gov

Other heterocyclic systems like thiazoles have also shown significant kinase inhibitory properties, targeting both serine/threonine and tyrosine kinases. rsc.org The planar structure and potential for various substitutions on these heterocyclic rings allow for the fine-tuning of their inhibitory activity and selectivity. mdpi.com Natural products containing heterocyclic moieties, such as staurosporine, are also known for their potent, albeit often non-specific, protein kinase inhibition. mdpi.com

Characterization of Inhibitory Potency and Selectivity

A critical aspect of developing kinase inhibitors is achieving high potency and selectivity to minimize off-target effects. nih.gov The design of selective, ATP-competitive kinase inhibitors has been successfully achieved by combining computational chemistry, structure-based design, and combinatorial chemistry. researchgate.net

For thieno[2,3-b]pyridine derivatives, structure-activity relationship (SAR) studies have shed light on the role of different substituents on the heterocyclic ring in determining inhibitory potency and selectivity. drugbank.com For example, in a series of thieno[2,3-b]pyridines developed as RON kinase inhibitors, modifications at the C2 and C6 positions of the pyridine ring significantly influenced both anti-RON kinase activity and antiproliferative effects in cancer cell lines. nih.gov One compound from this series, 15f, exhibited excellent kinase selectivity, with greater than 80% inhibition of only 13 out of 60 tested kinases. nih.gov

Profiling inhibitors against large panels of kinases is a standard method to assess their selectivity. nih.gov Such studies have revealed that many widely used kinase inhibitors are not as specific as initially thought, emphasizing the need for careful characterization. nih.gov The ultimate goal is to design compounds that induce a selective perturbation of cell regulation by targeting specific kinases. researchgate.net

Cell-Based Assays for Cellular Response

Cell-based assays are indispensable tools for understanding the biological effects of a compound within a cellular context. bioivt.com They provide crucial information on a compound's mechanism of action, cytotoxicity, and its effects on various cellular processes like proliferation, apoptosis, and migration. bioivt.commurigenics.comnih.gov

A variety of assays can be employed to evaluate the cellular response to potential therapeutic agents. Cellular proliferation assays, such as the MTT assay, measure the rate of cell growth and are widely used to assess the cytotoxic or cytostatic effects of a compound. bioivt.comnih.gov Apoptosis or cell death assays, like Annexin V staining, can determine if a compound induces programmed cell death, a desirable trait for anticancer agents. murigenics.com

For compounds targeting specific pathways, such as kinase inhibitors, cell-based assays can confirm on-target effects. For example, Western blotting can be used to measure the phosphorylation status of a kinase's downstream targets, providing evidence of target engagement in cells. nih.gov Other relevant assays include cell cycle analysis by flow cytometry to see if a compound causes arrest at a particular phase of the cell cycle, and cell migration and invasion assays, which are important for evaluating potential anti-metastatic agents. murigenics.com Gene reporter assays can also provide sensitive and rapid readouts on the activation or inhibition of specific signaling pathways. bioivt.com The combination of different cell-based assays provides a more complete and accurate picture of a compound's cellular activity. nih.govresearchgate.net

Table 4: Common Cell-Based Assays for Evaluating Cellular Response

| Assay Type | Purpose | Example Method |

|---|---|---|

| Cell Proliferation/Viability | To measure the effect on cell growth and survival. | MTT Assay, Cell Titer Blue Assay bioivt.comnih.gov |

| Apoptosis/Cell Death | To determine if the compound induces programmed cell death. | Annexin V/Propidium Iodide Staining, BFC Flow Cytometry murigenics.comnih.gov |

| Target Engagement | To confirm the compound interacts with its intended molecular target in a cellular environment. | Western Blot for phosphorylation status nih.gov |

| Cell Cycle Analysis | To investigate effects on cell cycle progression. | DNA content analysis by Flow Cytometry murigenics.com |

| Cell Migration/Invasion | To assess the impact on cell motility. | Transwell (Boyden chamber) Assays murigenics.com |

Evaluation of Antiproliferative Activity in Select Cancer Cell Lines (as observed with quinolone analogs)

Quinolone analogs have demonstrated notable antiproliferative effects across a variety of cancer cell lines. The chemical structure of fluoroquinolones, which includes a modified quinoline (B57606) ring, is crucial for their anticancer action, primarily through the inhibition of topoisomerase II, an enzyme vital for DNA replication. mdpi.com Minor structural changes to the fluoroquinolone scaffold can significantly impact its biological activity. mdpi.com

Studies on lipophilic fluoroquinolone-based compounds have shown significant cytotoxic activities. For instance, certain reduced fluoroquinolone analogs exhibited exceptionally potent antiproliferation in colorectal cancer cells, with IC50 values in the micromolar to nanomolar range against cell lines such as HCT116, HT29, PANC1, and SW620. waocp.org In breast cancer cell lines like T47D, some analogs showed pronounced antiproliferative IC50 values in the nanomolar range. waocp.org

Other research into novel 4-hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives has also indicated significant bioactivity, attributable to the presence of amide, hydroxyl, and aromatic functional groups. researchgate.net Similarly, hybrid molecules incorporating aminothiazoles and coumarins have been designed and synthesized, showing potent anti-tumor activities. researchgate.net For example, certain hybrid compounds displayed significant anticancer activity against HT-29 and HCT116 cancer cell lines. researchgate.net

The antiproliferative activity of various quinolone and related heterocyclic analogs against several human cancer cell lines is summarized below.

Table 1: Antiproliferative Activity of Quinolone Analogs in Select Cancer Cell Lines

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Quinolone Analog 6 | HCT116 | 14.6 | researchgate.net |

| Quinolone Analog 6 | MCF-7 | 5.3 | researchgate.net |

| Quinolone Analog 6 | K562 | 12.8 | researchgate.net |

| Quinolone Analog 9 | HCT116 & MCF-7 | 3.5 & 19.0 | researchgate.net |

| Quinolone Analog 10 | K562 | 12.6 | researchgate.net |

| Quinolone Analog 11 | HCT116 | 10.3 | researchgate.net |

| Ciprofloxacin Derivative 99 | PC3 (Prostate) | 2.02 | mdpi.com |

| Reduced FQ 4b | HCT116 | 0.84 | waocp.org |

| Reduced FQ 4b | HT29 | 1.6 | waocp.org |

| Reduced FQ 4b | PANC1 | 5.7 | waocp.org |

| Reduced FQ 4b | SW620 | 9.2 | waocp.org |

| NitroFQ 3b | MCF7 (Breast) | 6 | waocp.org |

| FQ 4d | T47D (Breast) | 0.009 | waocp.org |

Studies on Inhibition of Bacterial Virulence Mechanisms (e.g., pili assembly in Escherichia coli)

The development of resistance to conventional antibiotics has spurred research into alternative therapeutic strategies, including the inhibition of bacterial virulence mechanisms. furman.edund.edu Rather than killing the bacteria, these approaches aim to disarm them, reducing their pathogenicity and allowing the host's immune system to clear the infection. nd.edu

One key virulence factor in uropathogenic Escherichia coli (UPEC) is the formation of pili, or fimbriae, which are adhesive fibers on the bacterial surface essential for attachment to host cells. researchgate.net The assembly of these pili is a potential target for novel anti-virulence drugs. Small synthetic compounds, sometimes referred to as pilicides, have been designed to inhibit the synthesis of pili. researchgate.net

Thiophene-based compounds have shown potential in this area. For instance, 3-[(2,6-difluorobenzoyl)amino]-5-(4-ethoxyphenyl)thiophene-2-carboxylic acid was identified as a small molecule inhibitor of K1 capsule formation in E. coli, another crucial virulence factor. nih.gov Furthermore, a library of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogs has been synthesized and evaluated for antibacterial efficacy against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli. nih.gov These studies suggest that the thiophene-pyridine scaffold could be a promising starting point for developing inhibitors of various bacterial virulence mechanisms, including pili assembly. The inhibition of such virulence factors represents a promising strategy to combat increasingly antibiotic-resistant pathogens. furman.edu

Computational Approaches to Ligand-Target Interactions

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely employed in drug design to predict the binding mode of a ligand to its target protein, providing insights into the molecular interactions that stabilize the complex. mdpi.com

For thiophene and pyridine derivatives, molecular docking studies have been instrumental in understanding their potential as therapeutic agents. For example, in the study of novel thiazolyl pyridines linked with a thiophene moiety, docking was used to investigate their binding mode towards the epidermal growth factor receptor (EGFR) tyrosine kinase domain, a key target in cancer therapy. mdpi.com The results were compared with known inhibitors like erlotinib (B232) to assess their potential efficacy. mdpi.com

Similarly, docking simulations of 4-(thien-2-yl)-3-aminopyridine-2(1H)-one derivatives were performed to evaluate their antithrombotic activity. d-nb.info These studies revealed that the presence of a thiourea (B124793) fragment increased the affinity for the target protein. d-nb.info In another study, newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives were subjected to in silico molecular docking screenings against GlcN-6-P synthase, which revealed moderate to good binding energies. nih.gov These computational predictions are crucial for understanding structure-activity relationships and for the rational design of more potent inhibitors.

Molecular Dynamics Simulations for Conformational Analysis in Binding Pockets

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights into the stability of the complex and the conformational changes that may occur upon ligand binding. nih.gov This technique is a powerful tool for understanding the intricacies of ligand-target interactions at an atomic level. nih.gov

MD simulations are used to assess the stability of the binding pose predicted by molecular docking. nih.gov By simulating the movement of atoms over a period of time, researchers can observe whether the ligand remains stably bound in the predicted orientation or if it undergoes significant conformational changes. nih.gov For example, MD simulations can be used to analyze parameters like the root mean square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. nih.gov